molecular formula C23H16N2O4S B2607514 4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide CAS No. 892855-35-5

4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide

Cat. No.: B2607514
CAS No.: 892855-35-5
M. Wt: 416.45
InChI Key: STBZBMMYBOTGCG-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole core fused with a benzoyl group. Its structure combines a sulfur-containing heterocycle (benzothiazole) and a dioxane ring, conferring unique electronic and steric properties. While direct data on this compound are sparse, its structural analogs in the literature provide insights into its likely synthesis, reactivity, and functional characteristics .

Properties

IUPAC Name

4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4S/c26-21(14-4-2-1-3-5-14)15-6-8-16(9-7-15)22(27)25-23-24-17-12-18-19(13-20(17)30-23)29-11-10-28-18/h1-9,12-13H,10-11H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBZBMMYBOTGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Implications

  • Tautomerism : Unlike triazole-thiones [7–9], the target compound’s fused rings likely prevent tautomerism, stabilizing its structure for consistent interactions .
  • Electronic Effects : Electron-withdrawing substituents (e.g., sulfonyl in [10–15]) increase electrophilicity, suggesting the target’s benzoyl group may similarly enhance reactivity at the amide carbonyl.
  • Synthetic Challenges : The dioxane-benzothiazole core may require specialized cyclization conditions, contrasting with straightforward alkylation in triazole derivatives .

Biological Activity

4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide is a complex organic compound characterized by its unique structural features. This compound incorporates a benzamide core linked to a dioxino-benzothiazole moiety, suggesting potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of 4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide is C27H26ClN3O4S, with a molecular weight of approximately 497.03 g/mol. The synthesis typically involves multi-step organic reactions:

  • Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
  • Construction of the Dioxino Bridge : Reaction of the benzothiazole intermediate with a diol under acidic or basic conditions.
  • Attachment of the Benzamide Group : Coupling of the dioxino-benzothiazole intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzyme activity or receptor function, potentially influencing signal transduction pathways and metabolic processes. The specific mechanism remains to be fully elucidated through further research.

Anticancer Activity

Research has indicated that compounds similar to 4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Against HL-60 Cells : Related compounds have shown high cytotoxic activity against human promyelocytic leukemic HL-60 cells, suggesting that structural analogs may also possess similar properties .

Radical Formation and Antioxidant Activity

Studies have suggested that the biological activity may be linked to radical formation under specific conditions:

  • Radical Intensity : Compounds producing radicals under alkaline conditions exhibited enhanced cytotoxicity. This suggests a potential relationship between radical intensity and biological activity .

Toxicity Assessment

Toxicological studies are essential for understanding the safety profile of this compound:

  • Zebrafish Embryo Toxicity : Preliminary toxicity assessments have shown that certain derivatives exhibit low toxicity levels in zebrafish embryos, indicating potential for safe therapeutic use .

Data Table: Summary of Biological Activities

Activity Type Description Reference
CytotoxicitySignificant activity against HL-60 cells
Radical FormationEnhanced cytotoxicity correlated with radical production
Toxicity (Zebrafish)Low toxicity observed in embryonic models

Q & A

Q. What are the key synthetic routes for 4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the dioxino-benzothiazole core via cyclization of 2-aminobenzene-1,4-diol derivatives with thiourea under acidic conditions .
  • Step 2 : Introduction of the benzoyl group via Friedel-Crafts acylation or coupling reactions using benzoyl chloride .
  • Step 3 : Amidation with 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Q. Characterization Methods :

  • NMR Spectroscopy : Confirms regioselectivity of substitutions and intermediate purity.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • HPLC : Ensures ≥95% purity post-synthesis .

Q. How is the compound’s stability assessed under varying experimental conditions?

Stability studies involve:

  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine decomposition temperatures (e.g., Td > 200°C) .
  • Solubility Profiling : Tests in polar (DMSO, ethanol) and non-polar solvents (hexane) to optimize formulation for biological assays .
  • pH Stability : Incubation in buffers (pH 3–9) followed by HPLC analysis to detect degradation products .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Anticancer Activity : MTT assays on cancer cell lines (e.g., A549, MCF-7) with IC50 values compared to controls like doxorubicin .
  • Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) assays against S. aureus and E. coli (e.g., MIC = 16–64 µg/mL) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases to identify mechanism-driven activity .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

  • Rational Design : Replace the benzoyl group with sulfonamide or piperidine moieties to improve solubility or target affinity .
  • SAR Studies : Compare derivatives with modified dioxino-benzothiazole cores to correlate substituent electronegativity with anticancer potency (e.g., IC50 shifts from 10 µM to 2 µM) .
  • Computational Modeling : DFT calculations predict electronic effects of substitutions on binding to EGFR or other kinases .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values)?

  • Standardized Protocols : Use identical cell lines (e.g., A549 from ATCC) and assay conditions (e.g., 48-hour incubation) .
  • Dose-Response Validation : Repeat experiments with triplicate technical replicates to minimize variability .
  • Target Validation : siRNA knockdown or CRISPR-Cas9 editing of suspected targets (e.g., EGFR) to confirm on-mechanism activity .

Q. How is the compound’s mechanism of action elucidated in cancer models?

  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
  • Pathway Analysis : Western blotting for phosphorylation status of ERK, AKT, or STAT3 .
  • Molecular Docking : Simulations with EGFR (PDB ID: 1M17) identify binding pockets and key residues (e.g., Lys721, Thr766) .

Q. What computational tools predict pharmacokinetic properties?

  • ADMET Prediction : SwissADME or pkCSM for bioavailability, BBB penetration, and CYP450 inhibition .
  • QSAR Models : Genetic Function Approximation (GFA) to correlate logP values with cytotoxicity (R² = 0.94 in EGFR inhibition studies) .
  • Molecular Dynamics (MD) : Simulations in GROMACS to assess binding stability over 100 ns trajectories .

Q. How does the compound compare to structurally similar benzothiazole derivatives?

Compound Key Features IC50 (µM) Target
Target CompoundBenzoyl-dioxino-benzothiazole12 (A549)EGFR
Naphthamide Analog Naphthalene substitution8 (HeLa)Tubulin
Phenoxyacetamide DerivativePhenoxy group enhances solubility25 (MCF-7)Topoisomerase II

Q. Key Differences :

  • Electron-withdrawing groups (e.g., benzoyl) improve kinase inhibition vs. naphthalene’s tubulin binding .
  • Solubility modifiers (e.g., phenoxy) reduce cytotoxicity but enhance pharmacokinetics .

Q. What analytical techniques validate synthetic intermediates and final products?

  • X-ray Crystallography : Resolves ambiguous regiochemistry in dioxino-benzothiazole intermediates (e.g., CCDC 1456321) .
  • 2D NMR (COSY, HSQC) : Assigns proton-proton coupling in complex fused-ring systems .
  • HRMS-ESI : Confirms exact mass with <2 ppm error (e.g., m/z 454.0 for [M+H]+) .

Q. How are in vivo efficacy studies designed to minimize off-target effects?

  • Dosing Regimens : Subcutaneous administration at 10 mg/kg/day in xenograft models to maintain plasma levels >IC50 .
  • Toxicity Screening : Liver enzyme (ALT/AST) and renal function (BUN/creatinine) panels in BALB/c mice .
  • Biodistribution Studies : LC-MS/MS quantifies compound accumulation in tumors vs. healthy tissues .

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